2-methoxy-6-[(E)-(naphthalen-1-ylimino)methyl]phenol
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Overview
Description
2-METHOXY-6-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]PHENOL is a Schiff base compound formed by the condensation of 2-methoxy-6-hydroxybenzaldehyde and naphthylamine. Schiff bases are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-6-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]PHENOL typically involves the condensation reaction between 2-methoxy-6-hydroxybenzaldehyde and naphthylamine in the presence of an acid catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-6-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methoxy and hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-METHOXY-6-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]PHENOL has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-METHOXY-6-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]PHENOL involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Cytotoxic Activity: Induces apoptosis in cancer cells by interacting with cellular proteins and DNA.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-[(E)-[(4-methylphenyl)imino]methyl]phenol: Similar structure but with a different aromatic substituent.
2-Methoxy-6-[(E)-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]methyl]phenol: Contains a thiadiazole ring instead of a naphthalene ring.
Uniqueness
2-METHOXY-6-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]PHENOL is unique due to its naphthalene moiety, which imparts distinct electronic and steric properties, enhancing its biological activities and making it a valuable compound for various applications .
Properties
CAS No. |
65514-22-9 |
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Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
2-methoxy-6-(naphthalen-1-yliminomethyl)phenol |
InChI |
InChI=1S/C18H15NO2/c1-21-17-11-5-8-14(18(17)20)12-19-16-10-4-7-13-6-2-3-9-15(13)16/h2-12,20H,1H3 |
InChI Key |
INNUZELIVNVQEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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